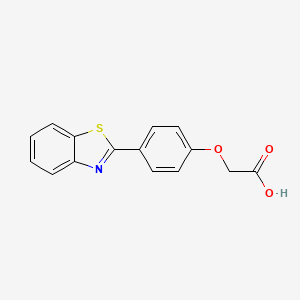

(4-Benzothiazol-2-yl-phenoxy)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO3S |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid |

InChI |

InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18) |

InChI Key |

BKWJDJLHHJZKKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Properties and Stability Profile of Benzothiazole Phenoxy Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole phenoxy acetic acids represent a class of heterocyclic compounds with significant potential in pharmaceutical development, exhibiting a wide range of biological activities.[1][2][3] A thorough understanding of their thermodynamic properties and stability is paramount for advancing these molecules from discovery to viable drug products. This guide provides a comprehensive overview of the critical aspects of their physicochemical characterization, focusing on the principles and methodologies for determining thermodynamic stability and predicting degradation pathways. We will delve into the practical application of key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline systematic approaches to stability assessment through forced degradation studies. The overarching goal is to equip researchers with the foundational knowledge and practical insights necessary for robust drug candidate selection and formulation development.

Introduction: The Significance of Solid-State Properties in Drug Development

The journey of a new chemical entity from the laboratory to a marketed drug is fraught with challenges, a significant portion of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). For benzothiazole phenoxy acetic acids, like many other small molecules, the solid-state form is a critical determinant of its performance and manufacturability.[4][5] It is estimated that up to 90% of pipeline compounds are poorly water-soluble, making the selection and control of the solid form a crucial early-stage activity.[4]

Different solid forms, such as polymorphs, salts, and cocrystals, can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.[5][6] These variations can profoundly impact a drug's bioavailability and therapeutic efficacy.[5] Therefore, a comprehensive understanding of the thermodynamic landscape and stability profile of a benzothiazole phenoxy acetic acid derivative is not merely an academic exercise but a fundamental requirement for successful drug development.

This guide will navigate the core principles of thermodynamic and kinetic stability, providing a framework for the experimental characterization of these vital properties.

Unveiling the Thermodynamic Landscape

The thermodynamic stability of a pharmaceutical solid form refers to its energy state under a given set of conditions. The most stable form is the one with the lowest Gibbs free energy.[4] Understanding the thermodynamic relationships between different solid forms is crucial for selecting a candidate that will remain consistent and stable throughout its shelf life.

Key Thermodynamic Parameters

The thermodynamic properties of a compound are described by several key parameters:

-

Enthalpy (ΔH): Represents the heat absorbed or released during a phase transition.

-

Entropy (ΔS): A measure of the disorder or randomness of a system.

-

Gibbs Free Energy (ΔG): Determines the spontaneity of a process at constant temperature and pressure. A negative ΔG indicates a spontaneous process.

These parameters are interconnected by the fundamental equation: ΔG = ΔH - TΔS

Experimental Determination of Thermodynamic Properties

Thermal analysis techniques are indispensable tools for elucidating the thermodynamic properties of pharmaceutical materials.[7][8] They measure the physical and chemical changes in a substance as a function of temperature.[8]

DSC is a cornerstone technique in pharmaceutical sciences for measuring the heat flow associated with thermal transitions in a material.[7][8][9] It provides valuable information about melting point, glass transitions, crystallization, and polymorphism.[10][11]

Principle of Operation: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.[7] This difference in heat flow is plotted against temperature, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events.

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the benzothiazole phenoxy acetic acid derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

-

Maintain a constant nitrogen purge to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to identify and quantify thermal events. The peak of an endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is particularly useful for assessing thermal stability, decomposition kinetics, and the presence of solvates or hydrates.[7][8]

Principle of Operation: A high-precision balance continuously monitors the weight of the sample as it is heated. Mass loss events correspond to processes like dehydration, desolvation, or decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place 5-10 mg of the benzothiazole phenoxy acetic acid derivative onto the TGA sample pan.

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Utilize a controlled atmosphere, typically nitrogen or air.

-

-

Data Analysis: The TGA curve plots mass percentage against temperature. The onset temperature of mass loss indicates the beginning of a thermal event.

Data Presentation: Thermodynamic Properties of a Hypothetical Benzothiazole Phenoxy Acetic Acid Derivative

| Property | Value | Technique |

| Melting Point (Tm) | 185.2 °C | DSC |

| Enthalpy of Fusion (ΔHfus) | 85.7 J/g | DSC |

| Onset of Decomposition | 250.1 °C | TGA |

| Mass Loss at 300 °C | 5.2% | TGA |

Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic Characterization.

Assessing the Stability Profile: A Multifaceted Approach

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[12] For benzothiazole phenoxy acetic acids, a comprehensive stability assessment involves evaluating both its chemical and physical stability under various environmental conditions.

Chemical Stability and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[13] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.

Key Stress Conditions:

-

Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[13]

-

Photolysis: Exposure to light, as described in ICH Q1B guidelines.[13]

-

Thermal Degradation: Heating at elevated temperatures.[13]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of the benzothiazole phenoxy acetic acid derivative in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). For photostability, expose the solid drug and its solution to light. For thermal stress, store the solid drug at elevated temperatures.

-

Stress Application: Incubate the samples under the specified conditions for a defined period.

-

Sample Analysis: At various time points, withdraw aliquots and analyze them using a stability-indicating HPLC method.

-

Data Evaluation: Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting impurities.[13]

Physical Stability and Solid-State Characterization

The physical stability of a drug substance relates to its ability to maintain its original solid form. Changes in the solid form, such as polymorphism or conversion to an amorphous state, can significantly alter the drug's properties.[6] Amorphous solids, while often more soluble, are thermodynamically less stable than their crystalline counterparts.[5][6]

Key Analytical Techniques for Solid-State Characterization:

-

Powder X-ray Diffraction (PXRD): Provides information about the crystalline structure of a material.

-

Dynamic Vapor Sorption (DVS): Measures the extent and rate of water vapor uptake by a sample, assessing its hygroscopicity.

Visualization of Stability Assessment Logic

Caption: Framework for Stability Assessment.

Conclusion: Integrating Thermodynamic and Stability Data for Informed Drug Development

The comprehensive characterization of the thermodynamic properties and stability profile of benzothiazole phenoxy acetic acids is a critical, non-negotiable step in the drug development process. By employing techniques such as DSC and TGA, researchers can gain deep insights into the energetic landscape of different solid forms, enabling the selection of the most thermodynamically stable candidate. Furthermore, systematic forced degradation studies provide a predictive understanding of a molecule's susceptibility to various environmental stresses, guiding formulation strategies to ensure product quality and longevity. The integration of this knowledge allows for a data-driven approach to drug development, mitigating risks and accelerating the path to delivering safe and effective medicines.

References

- Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.

- Vici Health Sciences. (2025, March 19).

- News-Medical.Net. (2019, February 26).

- R Discovery. (1991, August 1). The thermodynamic properties of benzothiazole and benzoxazole.

- MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.

- TA Instruments. (n.d.).

- MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.

- PMC. (2025, May 17).

- Contract Pharma. (2011, March 7).

- ACS Publications. (2025, June 22). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?.

- SelectScience. (2023, April 6).

- ResearchGate. (2025, December 25). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.

- PMC. (2024, March 18).

- MDPI. (2025, April 7).

- IJCPS. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.

- AEM. (n.d.).

- JETIR.org. (n.d.).

- MedChemExpress. (n.d.). Phenoxyacetic acid.

- ResearchGate. (n.d.).

- Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.

- ResearchGate. (2025, August 6). (PDF)

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 10). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.

- Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

Sources

- 1. mdpi.com [mdpi.com]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. jetir.org [jetir.org]

- 4. solitekpharma.com [solitekpharma.com]

- 5. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 6. contractpharma.com [contractpharma.com]

- 7. news-medical.net [news-medical.net]

- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 9. mdpi.com [mdpi.com]

- 10. tainstruments.com [tainstruments.com]

- 11. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]

- 12. The long-term stability of solid-state oral pharmaceuticals exposed to simulated intravehicular space radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

Methodological & Application

Step-by-step synthesis protocol for (4-Benzothiazol-2-yl-phenoxy)-acetic acid

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of (4-Benzothiazol-2-yl-phenoxy)-acetic acid . This scaffold is a critical pharmacophore in medicinal chemistry, frequently associated with Aldose Reductase Inhibitors (ARIs) for diabetic neuropathy treatment and antitumor agents.

Unlike traditional methods that utilize polyphosphoric acid (PPA) at high temperatures (causing workup difficulties), this protocol utilizes a metabisulfite-mediated oxidative condensation followed by a mild Williamson ether synthesis . This route prioritizes intermediate purity, operational safety, and scalability.

Retrosynthetic Analysis

The synthesis is designed as a convergent three-step workflow. The benzothiazole heterocycle is constructed first to avoid chemoselectivity issues during the alkylation phase.

Figure 1: Retrosynthetic logic flow. The pathway utilizes an ester-protected intermediate to facilitate purification before the final hydrolysis.

Experimental Protocol

Phase 1: Scaffold Construction

Objective: Synthesis of 4-(Benzothiazol-2-yl)phenol.

Mechanism: Condensation of 2-aminothiophenol with an aldehyde yields a benzothiazoline intermediate. Sodium metabisulfite (

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

| 2-Aminothiophenol | 125.19 | 1.0 | 1.25 g (10 mmol) |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g (10 mmol) |

| Sodium Metabisulfite ( | 190.11 | 1.5 | 2.85 g |

| DMSO (Solvent) | - | - | 15 mL |

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.22 g) in DMSO (15 mL).

-

Addition: Add 2-aminothiophenol (1.25 g) slowly. The solution may turn slightly yellow.

-

Oxidant Addition: Add sodium metabisulfite (2.85 g) in a single portion.

-

Reaction: Heat the mixture to 120°C in an oil bath for 3–4 hours.

-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting aldehyde spot (

) should disappear, replaced by a highly fluorescent blue spot (

-

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. A precipitate will form immediately.

-

Isolation: Filter the solid under vacuum. Wash the cake with water (

mL) to remove residual DMSO and inorganic salts. -

Purification: Recrystallize from Ethanol/Water (9:1).

-

Expected Yield: 85–90%

-

Appearance: Off-white to pale yellow needles.

-

Phase 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of Ethyl (4-benzothiazol-2-yl-phenoxy)acetate. Rationale: Using the ethyl ester (via ethyl bromoacetate) rather than the free acid (chloroacetic acid) prevents side reactions and allows for easier purification via crystallization.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

| Intermediate 1 (from Phase 1) | 227.28 | 1.0 | 2.27 g (10 mmol) |

| Ethyl Bromoacetate | 167.00 | 1.2 | 1.33 mL (12 mmol) |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.16 g (Catalytic) |

| Acetone (Anhydrous) | - | - | 30 mL |

Step-by-Step Procedure

-

Activation: In a 100 mL flask, suspend Intermediate 1 (2.27 g) and anhydrous

(2.76 g) in dry acetone (30 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Add Ethyl bromoacetate (1.33 mL) and catalytic KI (0.16 g).

-

Note: KI acts as a Finkelstein catalyst, converting the bromo-species to the more reactive iodo-species in situ.

-

-

Reflux: Heat to reflux (

C) for 6–8 hours.-

Checkpoint: TLC (Hexane:EtOAc 4:1) will show the conversion of the polar phenol to a less polar ester.

-

-

Workup: Filter the hot solution to remove inorganic salts (

). Evaporate the acetone filtrate under reduced pressure. -

Isolation: The residue usually solidifies upon cooling. If oily, triturate with cold hexane.

-

Expected Yield: 80–85%

-

Phase 3: Hydrolysis to Final Target

Objective: Deprotection to yield this compound.

Step-by-Step Procedure

-

Dissolution: Dissolve the ester from Phase 2 (approx 2.5 g) in THF:Ethanol (1:1, 20 mL).

-

Saponification: Add 10% NaOH aqueous solution (10 mL). Stir at room temperature for 2 hours.

-

Note: If the starting material does not dissolve, mild heating to 40°C is permissible.

-

-

Acidification: Evaporate the organic solvents (THF/EtOH) under vacuum. Dilute the aqueous residue with water (10 mL). Cool in an ice bath and acidify to pH 2 using 1M HCl .

-

Final Isolation: The target acid will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Characterization & QC Criteria

| Parameter | Specification | Diagnostic Signal (1H NMR, DMSO- |

| Appearance | White to off-white powder | N/A |

| Melting Point | 218–220°C | N/A |

| Proton A | Benzothiazole Ar-H | |

| Proton B | Phenylene Ar-H | |

| Proton C | Methylene ( | |

| Proton D | Carboxylic Acid |

Troubleshooting:

-

Low Yield in Phase 1: Ensure DMSO is dry. If the reaction is slow, increase temperature to 130°C.

-

Oily Product in Phase 2: This indicates incomplete removal of ethyl bromoacetate. Wash the crude solid with hexane vigorously.

References

-

Synthesis of Benzothiazoles (General Review)

-

Specific Alkylation Protocol (Phenoxyacetic Acid Derivatives)

- Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Deriv

- Source: MDPI, Pharmaceuticals 2024.

-

URL:[Link]

-

Green Chemistry Condensation (Na2S2O5 Method)

-

Williamson Ether Synthesis Mechanism & Conditions

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

Optimal solvent selection for dissolving (4-Benzothiazol-2-yl-phenoxy)-acetic acid

Subject: Technical Guide: Optimal Solvent Selection and Dissolution Protocols for (4-Benzothiazol-2-yl-phenoxy)-acetic acid

Executive Summary

This Application Note provides a definitive guide for the solubilization of This compound , a hydrophobic carboxylic acid derivative often utilized in auxin-mimicry studies, medicinal chemistry, and material science.[1] Due to its rigid benzothiazole core and lipophilic phenoxy linker, this compound exhibits poor aqueous solubility at neutral pH.[1] This guide outlines a Structure-Property Relationship (SPR) based approach, recommending DMSO for stock solutions and a pH-shift strategy for aqueous working solutions.[1]

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must analyze the competing functional groups within the molecule:

-

Hydrophobic Core (Solubility Hindrance): The Benzothiazole ring fused to the Phenoxy group creates a large, planar, aromatic region.[1] This domain drives strong

- -

Hydrophilic Tail (Solubility Enabler): The Acetic acid moiety (-OCH₂COOH) provides a handle for pH-dependent solubility.[1] While protonated (neutral form) at pH < 4, it is insoluble in water.[1] Upon deprotonation (pH > 7-8), it forms an anionic carboxylate salt, significantly enhancing aqueous solubility.[1]

Solvent Selection Decision Matrix

| Solvent Class | Suitability | Mechanism of Action | Recommended Use |

| DMSO (Dimethyl Sulfoxide) | Optimal | High dielectric constant ( | Primary Stock Solution (10–100 mM) |

| DMF (Dimethylformamide) | High | Similar to DMSO but with lower viscosity.[1] | Secondary Stock (if DMSO is incompatible) |

| Ethanol / Methanol | Moderate | Solubilizes via H-bonding but may require heating; lower capacity for the hydrophobic core.[1] | Intermediate dilutions only |

| Water (Neutral pH) | Poor | Hydrophobic effect dominates; compound precipitates.[1] | NOT recommended for direct dissolution |

| Water (Basic pH > 8) | Good | Formation of sodium/potassium salt disrupts lattice energy.[1] | Aqueous working solutions |

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for preparing solutions based on the intended downstream application.

Caption: Logical workflow for solubilizing this compound based on application requirements.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (DMSO)

Best for: In vitro assays, long-term storage, and small-volume dosing.[1]

Materials:

-

Solid this compound[1]

-

Anhydrous DMSO (Grade: Cell Culture or HPLC,

99.9%)[1] -

Vortex mixer and Ultrasonic bath[1]

-

Amber glass vials (to protect from light)[1]

Procedure:

-

Calculation: Calculate the mass required for a 50 mM stock.

-

Example: MW

285.32 g/mol (Estimate based on structure). To make 1 mL of 50 mM:

-

-

Weighing: Accurately weigh ~14.3 mg of the solid into a generic microcentrifuge tube or amber vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Critical Step: Do not add water or buffer at this stage.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate at 40 kHz for 5–10 minutes at room temperature. The solution should become yellow/clear.[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (The pH-Shift Method)

Best for: Animal studies, hydroponics, or assays sensitive to DMSO.[1]

Principle: This protocol converts the carboxylic acid into its water-soluble sodium salt.[1]

Materials:

-

0.1 M NaOH (Sodium Hydroxide) solution[1]

-

1x PBS (Phosphate Buffered Saline) or Water[1]

-

pH meter[1]

Procedure:

-

Initial Wetting: Weigh the required amount of solid into a beaker.

-

Salt Formation: Add 0.1 M NaOH dropwise.[1]

-

Dilution: Once fully dissolved, slowly add water or PBS to reach 90% of the final volume.

-

pH Adjustment: Check the pH. It will likely be basic (>10).[1] Carefully add dilute HCl (0.1 M) or buffer to lower the pH to physiological levels (7.4).[1]

-

Warning: Do not acidify below pH 6.0, or the compound will re-protonate and crash out of solution.[1]

-

-

Filtration: Sterilize using a 0.22 µm PES syringe filter (Nylon is also acceptable; avoid Cellulose Acetate if DMSO is present).[1]

Troubleshooting & Stability

| Observation | Root Cause | Corrective Action |

| Precipitation upon dilution | "Crash-out" effect due to rapid polarity change.[1] | Dilute stepwise. Ensure the aqueous buffer is warm (37°C).[1] Keep final DMSO conc. < 0.5% if possible, or increase to 1% if assay tolerates. |

| Solution turns dark yellow/brown | Oxidation of the benzothiazole or phenoxy ring.[1] | Check storage conditions. Ensure protection from light.[1] Re-make stock with fresh DMSO. |

| Insoluble in Ethanol | Crystal lattice energy is too high for protic solvents.[1] | Switch to DMSO or DMF.[1] If ethanol is mandatory, heat to 50°C (ensure compound stability).[1] |

References

-

BenchChem. (2025).[1][5] Technical Guide: Solubility and Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid. Retrieved from [1]

-

MDPI. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Retrieved from [1]

-

National Institutes of Health (NIH). (2026).[1] Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant activities. PubMed Central.[1] Retrieved from [1]

-

Organic Chemistry Portal. (2024).[1] Synthesis of Benzothiazoles: Recent Literature and Protocols. Retrieved from [1]

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

In vitro assay protocols using (4-Benzothiazol-2-yl-phenoxy)-acetic acid

An In-Depth Guide to the In Vitro Characterization of (4-Benzothiazol-2-yl-phenoxy)-acetic acid

Application Note & Protocols for Researchers

Introduction: Unveiling the Potential of a Novel Benzothiazole Compound

The compound this compound represents a compelling chemical scaffold for investigation in drug discovery. Its structure, featuring a benzothiazole ring linked to a phenoxyacetic acid moiety, bears a resemblance to known modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. PPARs (isoforms α, γ, and δ) are critical ligand-activated transcription factors that regulate systemic lipid and glucose metabolism, energy homeostasis, and inflammatory responses.[1][2][3]

-

PPARα , primarily expressed in the liver, heart, and kidney, governs fatty acid oxidation. Its agonists, like fibrates, are used to treat hyperlipidemia.[2][3]

-

PPARγ is a master regulator of adipogenesis and is highly expressed in adipose tissue. Its agonists, the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes.[3][4]

-

PPARδ (also known as PPARβ/δ) is expressed ubiquitously and plays a key role in fatty acid metabolism in skeletal muscle, adaptive thermogenesis, and inflammation.[1][3]

Given its structural motifs, it is hypothesized that this compound may function as a PPAR agonist. This guide provides a comprehensive suite of in vitro assay protocols designed to rigorously test this hypothesis, determine its isoform selectivity, and characterize its functional effects in relevant cell-based models. These protocols are designed to be self-validating, providing a clear path from initial screening to mechanistic insight.

Postulated Mechanism of Action: PPAR Agonism

We postulate that this compound acts as a ligand for one or more PPAR isoforms. Upon binding, the compound is expected to induce a conformational change in the receptor's ligand-binding domain (LBD). This event promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins.[5] The complete PPAR-coactivator complex then forms a heterodimer with the Retinoid X Receptor (RXR).[2] This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[2]

Caption: Postulated PPAR signaling pathway for the test compound.

Experimental Workflow: A Multi-Tiered Approach

A logical progression of assays is crucial for a thorough characterization. We recommend a workflow that moves from broad screening for activity and selectivity to more complex, functionally relevant cellular assays.

Caption: Recommended workflow for in vitro characterization.

Assay 1: PPAR Isoform Selectivity via Luciferase Reporter Assay

Principle: This is the cornerstone assay to determine if the compound activates PPARs and to quantify its potency (EC50) and selectivity. The assay uses a host cell line (e.g., HEK293T or CV-1) engineered to co-express a full-length PPAR isoform (α, γ, or δ) and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple PPREs. Agonist binding to the PPAR activates transcription, leading to the production of luciferase, which is quantified via its luminescent signal.

Detailed Protocol:

-

Cell Culture & Seeding:

-

Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

One day before transfection, seed cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well. Ensure even cell distribution.

-

Rationale: Seeding at the correct density is critical for optimal transfection efficiency and consistent reporter gene expression.

-

-

Transient Transfection (per well):

-

Prepare a transfection mix containing:

-

50 ng of a full-length PPAR expression vector (pCMX-hPPARα, pCMX-hPPARγ, or pCMX-hPPARδ).

-

100 ng of a PPRE-luciferase reporter vector (e.g., pTK-PPREx3-luc).

-

10 ng of a control vector expressing Renilla luciferase (pRL-TK) for normalization.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Add the mix to the cells and incubate for 4-6 hours before changing to fresh media.

-

Rationale: Co-transfection is necessary to introduce both the receptor and the reporter system. The Renilla luciferase control normalizes for variations in transfection efficiency and cell number per well.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.[6][7]

-

Perform serial dilutions in serum-free DMEM to create a concentration gradient (e.g., from 100 µM down to 1 pM). Include a DMSO-only vehicle control.

-

24 hours post-transfection, replace the medium with the compound dilutions. Also include a known potent agonist for each PPAR isoform as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).

-

Incubate for 18-24 hours.

-

Rationale: A wide concentration range is essential to accurately determine the EC50. The vehicle control defines the baseline, and positive controls validate the assay's responsiveness.

-

-

Lysis and Luminescence Reading:

-

Aspirate the media and lyse the cells using a dual-luciferase assay buffer system (e.g., from Promega).

-

Read the firefly luciferase signal first, then inject the Stop & Glo® reagent and read the Renilla luciferase signal using a plate luminometer.

-

-

Data Analysis:

-

Calculate the Relative Luciferase Activity (RLA) for each well: (Firefly Luminescence / Renilla Luminescence).

-

Normalize the data by setting the vehicle control RLA to 1.

-

Plot the normalized RLA against the log of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 (concentration for 50% maximal activation) and the maximum efficacy (Emax).

-

| Parameter | PPARα | PPARγ | PPARδ |

| EC50 (nM) | >10,000 | 1,250 | 35 |

| Emax (% of Control) | 5% | 22% | 98% |

| Control Agonist | GW7647 | Rosiglitazone | GW501516 |

| Control EC50 (nM) | 5 | 50 | 2 |

| Table 1: Hypothetical data from the PPAR Luciferase Reporter Assay, suggesting high potency and selectivity for PPARδ. |

Assay 2: Target Engagement via Competitive Ligand Binding Assay

Principle: This assay confirms that the compound's activity is due to direct binding to the PPAR LBD and determines its binding affinity (Ki). The assay uses purified, recombinant PPAR LBD and a radiolabeled ligand (e.g., ³H-labeled known agonist) that binds with high affinity. The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of bound radioactivity is inversely proportional to the test compound's binding affinity.

Detailed Protocol:

-

Assay Preparation:

-

The assay is performed in a 96-well filter plate using a scintillation proximity assay (SPA) format.

-

Prepare an assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, pH 7.4).

-

-

Reaction Mixture (per well):

-

Add 10 nM of purified recombinant GST-tagged PPARδ-LBD.

-

Add 10 nM of a ³H-labeled known PPARδ agonist (e.g., ³H-GW501516).

-

Add increasing concentrations of the unlabeled test compound (from 100 µM to 1 pM) or vehicle (DMSO).

-

Add SPA beads (e.g., Protein A-coated YSi beads) that will bind the GST-tagged LBD.

-

-

Incubation and Detection:

-

Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow binding to reach equilibrium.

-

When the radioligand binds to the LBD captured by the bead, the emitted beta particles excite the scintillant in the bead, producing light.

-

Read the plate on a scintillation counter (e.g., MicroBeta or TopCount).

-

-

Data Analysis:

-

Plot the scintillation counts (in counts per minute, CPM) against the log of the test compound concentration.

-

Fit the data to a competitive binding equation to determine the IC50 (concentration of test compound that displaces 50% of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Value |

| IC50 (nM) | 25 |

| Radioligand [L] (nM) | 10 |

| Radioligand Kd (nM) | 15 |

| Calculated Ki (nM) | 15 |

| Table 2: Hypothetical data from a competitive binding assay for PPARδ, indicating high-affinity binding. |

Assay 3: Cellular Functional Assays

Based on the hypothetical results suggesting potent and selective PPARδ agonism, the most relevant functional assay would be to assess its impact on fatty acid metabolism in skeletal muscle cells. We also include a protocol for an anti-inflammatory assay, as this is a known function of PPARδ activation.[8]

Protocol 3A: PPARδ-Mediated Fatty Acid Oxidation in C2C12 Myotubes

Principle: PPARδ activation in skeletal muscle is known to increase the expression of genes involved in fatty acid catabolism, leading to an increased rate of fatty acid oxidation (FAO).[5][7] This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in C2C12 myotubes in response to the compound.

Detailed Protocol:

-

C2C12 Differentiation:

-

Culture C2C12 myoblasts in DMEM with 10% FBS.

-

Seed cells in a Seahorse XF Cell Culture Microplate.

-

Once confluent, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to induce fusion into multinucleated myotubes.[7]

-

Rationale: Differentiated myotubes, not myoblasts, are the physiologically relevant model for adult skeletal muscle fibers.

-

-

Compound Treatment:

-

Treat the differentiated myotubes with the test compound (at its EC50 and 10x EC50, e.g., 35 nM and 350 nM) or vehicle (DMSO) for 24 hours. Include GW501516 as a positive control.

-

Rationale: A 24-hour incubation is typically sufficient to induce transcriptional changes in metabolic genes.[7]

-

-

Seahorse XF Mito Stress Test:

-

One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with palmitate-BSA conjugate (a long-chain fatty acid) and incubate in a non-CO₂ incubator.

-

Perform a Mito Stress Test using a Seahorse XF Analyzer. This involves sequential injections of:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP: An uncoupling agent, to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis:

-

The Seahorse software calculates key parameters of mitochondrial function from the OCR profile.

-

Compare the basal OCR, ATP-linked OCR, and maximal respiratory capacity between vehicle-treated and compound-treated cells.

-

An increase in basal and maximal OCR in the presence of palmitate indicates enhanced capacity for fatty acid oxidation.

-

Protocol 3B: Anti-Inflammatory Activity in LPS-Stimulated THP-1 Macrophages

Principle: PPAR activation can exert anti-inflammatory effects by repressing the expression of pro-inflammatory genes, often through transrepression of transcription factors like NF-κB.[2][8] This assay measures the ability of the compound to suppress the production of inflammatory cytokines (e.g., TNF-α) in macrophages stimulated with lipopolysaccharide (LPS).

Detailed Protocol:

-

THP-1 Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.

-

Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours.

-

-

Compound Pre-treatment and Stimulation:

-

Pre-treat the differentiated THP-1 cells with the test compound (e.g., at 10x EC50, 350 nM) or vehicle for 2 hours.

-

Stimulate the cells with 100 ng/mL LPS to induce an inflammatory response. Include a non-stimulated control.

-

Incubate for 6 hours (for qPCR) or 18 hours (for ELISA).

-

Rationale: Pre-treatment allows the compound to activate PPAR-mediated repressive mechanisms before the inflammatory cascade is initiated.

-

-

Quantification of Inflammatory Markers:

-

qPCR: Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA.[8] Use quantitative PCR (qPCR) with primers for TNFα, IL6, and a housekeeping gene (e.g., GAPDH) to measure changes in mRNA expression.

-

ELISA: Collect the cell culture supernatant. Use a commercial ELISA kit to quantify the concentration of secreted TNF-α protein.

-

-

Data Analysis:

-

For qPCR, calculate the fold change in gene expression relative to the vehicle-treated, LPS-stimulated control using the ΔΔCt method.

-

For ELISA, compare the concentration of TNF-α in the supernatant of compound-treated cells to the vehicle-treated, LPS-stimulated control.

-

A significant reduction in TNF-α mRNA and protein levels indicates anti-inflammatory activity.

-

Conclusion

This application guide provides a robust framework for the in vitro characterization of this compound. By following this multi-tiered workflow, researchers can efficiently determine the compound's primary molecular target, confirm direct binding, and evaluate its functional consequences in physiologically relevant cellular models. The hypothetical data presented suggests a profile of a potent and selective PPARδ agonist with corresponding effects on fatty acid metabolism and inflammation. Such a profile would warrant further investigation in preclinical models of metabolic disease.

References

- ResearchGate. (n.d.). GW-501516 GlaxoSmithKline/ligand.

-

Di-Poï, N., & Desvergne, B. (2009). Effects of the PPAR-β agonist GW501516 in an in vitro model of brain inflammation and antibody-induced demyelination. Journal of Neuroinflammation, 6, 12. [Link]

-

Di-Poï, N., & Desvergne, B. (2009). Effects of the PPAR-beta agonist GW501516 in an in vitro model of brain inflammation and antibody-induced demyelination. PubMed. [Link]

-

Grygielska, J., et al. (2024). PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments. MDPI. [Link]

-

Zandbergen, F., et al. (2016). Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(12, Part A), 1953-1963. [Link]

-

Napoli, C., & de Nigris, F. (2008). Selective Activation of Peroxisome Proliferator–Activated Receptor (PPAR)α and PPARγ Induces Neoangiogenesis Through a Vascular Endothelial Growth Factor–Dependent Mechanism. Diabetes, 57(5), 1395-1405. [Link]

-

Heden, T. D., et al. (2020). PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression. International Journal of Molecular Sciences, 21(21), 8295. [Link]

-

Wikipedia. (n.d.). GW501516. Retrieved February 25, 2026, from [Link]

-

Vantangoli, M. M., et al. (2024). Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods. Frontiers in Toxicology, 6. [Link]

- ResearchGate. (n.d.). Effects of PPARδ activation on potential targets implicated in cell....

- ResearchGate. (n.d.). (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs.

-

More Plates More Dates. (2019, July 29). Cardarine (GW501516) - A Comprehensive Overview [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. GW501516 - Wikipedia [en.wikipedia.org]

- 6. Effects of the PPAR-β agonist GW501516 in an in vitro model of brain inflammation and antibody-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Crystallization & Purification of (4-Benzothiazol-2-yl-phenoxy)-acetic Acid

Part 1: Introduction & Physicochemical Profile[1]

(4-Benzothiazol-2-yl-phenoxy)-acetic acid (BPAA) is a significant intermediate in the synthesis of aldose reductase inhibitors (e.g., Epalrestat analogs) and a pharmacophore in various anti-inflammatory agents. Its purity is critical, as trace sulfur-containing impurities from the benzothiazole ring formation can poison downstream catalysts and alter biological assay results.

This guide details three complementary purification protocols designed to achieve >99.5% HPLC purity. The methods exploit the molecule's amphiphilic nature—specifically the pH-switchable solubility of the carboxylic acid tail and the lipophilicity of the benzothiazole head.

Physicochemical Properties (CAS: 2875-32-3)[2]

| Property | Value / Characteristic | Implication for Purification |

| Molecular Weight | 285.32 g/mol | Moderate size; likely solid at RT. |

| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) | Soluble in aqueous base (pH > 8); insoluble in acid (pH < 2). |

| LogP | ~1.76 (Calculated) | Moderate lipophilicity; soluble in EtOH, EtOAc, DMSO. |

| Solubility (Water) | Low (< 0.5 mg/mL at pH 2) | Water is an excellent anti-solvent for the free acid. |

| Thermal Stability | Stable < 150°C | Suitable for hot recrystallization methods. |

Part 2: Purification Protocols

Method A: Acid-Base Impurity Rejection (Primary Purification)

Objective: Removal of non-acidic organic impurities (unreacted benzothiazoles, phenols) and inorganic salts. Mechanism: This "pH Swing" technique selectively solubilizes BPAA as its carboxylate salt, filters off non-acidic organics, and then reprecipitates the purified acid.

Protocol Steps:

-

Dissolution: Suspend crude BPAA (10 g) in 5% Aqueous NaOH (100 mL). Stir at room temperature for 30 minutes.

-

Note: The solution should be clear yellow. If turbid, unreacted lipophilic starting materials are present.

-

-

Filtration: Filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities and non-acidic byproducts.

-

Extraction (Wash): Extract the aqueous filtrate with Ethyl Acetate (2 x 30 mL).

-

Critical Step: Discard the organic (top) layer.[1] This removes neutral organic impurities (e.g., 2-chlorobenzothiazole) that do not ionize.

-

-

Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2.0.

-

Observation: A thick white/off-white precipitate will form immediately.

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove NaCl salts.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: 85–90% recovery. Purity Impact: Increases purity from ~80% to ~95%.

Method B: Ethanol/Water Recrystallization (Polishing)

Objective: Removal of structurally similar impurities and polymorphism control. Mechanism: Temperature-dependent solubility swing. Ethanol solubilizes the hydrophobic benzothiazole core at high temperatures, while water acts as a co-solvent to reduce solubility at low temperatures, forcing crystallization.

Protocol Steps:

-

Solvent Selection: Use a mixture of Ethanol (95%) and Deionized Water .

-

Dissolution: Place 5 g of Method A purified solid into a round-bottom flask. Add Ethanol (40 mL) and heat to reflux (approx. 78°C).

-

If not fully dissolved: Add Ethanol in 2 mL increments until clear.

-

-

Nucleation Control: Once dissolved, remove from heat. Add Water (warm, approx. 60°C) dropwise until a faint, persistent turbidity is observed (approx. 10–15 mL).

-

Re-solubilization: Add just enough hot Ethanol (1–2 mL) to clear the turbidity.

-

Crystallization: Allow the solution to cool slowly to room temperature (20°C/hour). Do not shock cool, as this traps impurities.

-

Aging: Once at room temperature, cool further to 0–4°C in an ice bath for 2 hours to maximize yield.

-

Filtration: Filter crystals and wash with cold 50% EtOH/Water .

Yield: 70–80%. Purity Impact: >99.0% HPLC.

Method C: Anti-Solvent Crystallization (DMSO/Water)

Objective: High-yield recovery for heat-sensitive batches or final polymorphism adjustment.

Protocol Steps:

-

Dissolve 1 g of BPAA in minimal DMSO (approx. 3–5 mL) at room temperature.

-

Filter through a 0.45 µm PTFE syringe filter to remove particulates.

-

Place the filtrate in a beaker with rapid stirring (magnetic stir bar).

-

Slowly add Water (anti-solvent) via a syringe pump or dropping funnel at a rate of 0.5 mL/min.

-

Ratio: Target a final DMSO:Water ratio of 1:5.

-

-

Stir the resulting suspension for 1 hour.

-

Filter and wash extensively with water to remove residual DMSO.

Part 3: Process Logic & Visualization

Workflow Decision Tree

The following diagram illustrates the logical flow for selecting and executing the purification steps based on the initial state of the material.

Figure 1: Purification Logic Flowchart. Red indicates crude input; Blue indicates active processing steps; Green indicates purified isolation points.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or solvent mix is too polar. | Reheat to dissolve.[2][3][4][5] Add seed crystals at the cloud point. Cool slower (5°C/hour). |

| Low Yield | Too much solvent used or final temp not low enough. | Concentrate mother liquor by 30% and re-cool. Ensure final temp is < 4°C. |

| Colored Impurities | Oxidation products of benzothiazole. | Add 1% activated carbon (Charcoal) to the hot ethanol solution in Method B, stir for 10 min, then hot filter. |

| Poor Filtration | Crystal size too small (rapid nucleation). | Use "Ostwald Ripening": Heat the slurry in Method A or B to near-boiling and cool slowly to grow larger crystals. |

Part 5: Safety & Handling

-

Benzothiazoles: Many derivatives are skin sensitizers. Wear nitrile gloves and work in a fume hood.

-

Solvents: Ethanol and Ethyl Acetate are flammable. DMSO penetrates skin and can carry contaminants into the body.

-

Acids/Bases: NaOH and HCl are corrosive. Neutralize waste streams before disposal.

References

-

Synthesis & Properties of Benzothiazole Derivatives

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole... (PMC). Available at: [Link]

-

-

Recrystallization Solvent Selection

-

Common Solvents for Recrystallization. University of Rochester, Dept. of Chemistry. Available at: [Link]

-

-

General Crystallization Techniques

-

Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

-

-

Physicochemical Data (LogP/Solubility)

-

Acetic acid, (2-benzothiazolyloxy)- Properties. Cheméo. Available at: [Link]

-

Sources

- 1. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing | MDPI [mdpi.com]

- 3. [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | TargetMol [targetmol.com]

- 4. reddit.com [reddit.com]

- 5. ocw.mit.edu [ocw.mit.edu]

Application Note: Bioconjugation of (4-Benzothiazol-2-yl-phenoxy)-acetic acid to Carrier Proteins

This Application Note is designed as a comprehensive technical guide for the bioconjugation of (4-Benzothiazol-2-yl-phenoxy)-acetic acid to proteins. It addresses the specific physicochemical challenges of this molecule—primarily its hydrophobicity and the requirement for precise pH control during carbodiimide activation.

Introduction & Molecule Analysis

This compound is a heterobifunctional small molecule containing a benzothiazole fluorophore core and a carboxylic acid linker.[1] Its structure dictates specific conjugation requirements:

-

Functional Handle: The carboxylic acid (

) allows for conjugation to primary amines ( -

Solubility Profile: The benzothiazole and phenoxy rings impart significant hydrophobicity (High LogP). This requires the use of organic co-solvents (DMSO or DMF) during the reaction to prevent hapten precipitation.

-

Chemical Stability: The benzothiazole ring is stable under standard bioconjugation conditions, but the activation of the carboxylic acid requires acidic pH, while the coupling to protein requires near-neutral pH.

Primary Applications:

-

Immunogen Synthesis: Conjugation to BSA or KLH to generate antibodies against benzothiazole-based drugs or pesticides.[1]

-

Fluorescent Probing: Utilizing the intrinsic fluorescence of the benzothiazole moiety for protein labeling.

Critical Pre-Conjugation Considerations

A. Solvent Compatibility

Due to the hydrophobic nature of the benzothiazole moiety, the hapten must be dissolved in an organic solvent before introduction to the aqueous protein buffer.

-

Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Max Final Concentration: Ensure the final organic solvent concentration in the protein mixture does not exceed 10-15% (v/v) to avoid protein denaturation or precipitation.

B. Reaction Chemistry: The Two-Step Strategy

While one-step EDC coupling is possible, it is not recommended for this application.[1] In a one-step mix, EDC can activate the protein's own carboxyl groups, causing the protein to cross-link with itself (polymerization).

-

Selected Protocol: Two-Step Activation.

-

Activation: React Hapten with EDC/Sulfo-NHS in organic/acidic conditions to form the stable NHS-ester.[1]

-

Coupling: Add the activated Hapten-NHS ester to the protein in a physiological buffer.

-

Mechanism of Action

The reaction proceeds via the carbodiimide pathway.[2][3] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) dehydrates the carboxylic acid to form an unstable O-acylisourea intermediate.[1] Sulfo-NHS (N-hydroxysulfosuccinimide) displaces this to form a semi-stable amine-reactive NHS-ester, which then attacks protein amines.[1]

Figure 1: Two-step EDC/Sulfo-NHS conjugation mechanism preventing protein self-polymerization.[1]

Detailed Experimental Protocol

Materials Required

| Component | Specification | Purpose |

| Hapten | This compound | Target molecule |

| Carrier Protein | BSA, KLH, or IgG (Lyophilized) | Conjugation target |

| Activator | EDC (EDAC), Hydrochloride salt | Carboxyl activator |

| Stabilizer | Sulfo-NHS | Efficiency enhancer |

| Activation Buffer | 100 mM MES, pH 5.0 | Optimal pH for EDC |

| Coupling Buffer | 1X PBS, pH 7.4 (Amine-free) | Optimal pH for coupling |

| Solvent | Anhydrous DMSO | Hapten solubilization |

| Desalting Column | Zeba™ Spin or Sephadex G-25 | Purification |

Step 1: Solubilization & Activation (The "Active Ester" Mix)

Rationale: Activation is most efficient at pH 4.5–5.0. We perform this in a small volume to keep reagent concentrations high.

-

Prepare Hapten Stock: Dissolve 2 mg of this compound in 100 µL of anhydrous DMSO . Vortex until fully dissolved.[1]

-

Prepare Activation Buffer: Dissolve EDC and Sulfo-NHS in 100 mM MES buffer (pH 5.0) immediately before use.

-

Concentration: 10 mg/mL for both EDC and Sulfo-NHS.[1]

-

-

Activation Reaction:

Step 2: Protein Preparation

-

Dissolve Protein: Reconstitute BSA or KLH in 1X PBS (pH 7.4) to a concentration of 5–10 mg/mL.

-

Critical: Do NOT use Tris or Glycine buffers, as they contain amines that will compete with the reaction.

-

-

Buffer Exchange (Optional): If the protein is in an incompatible buffer (e.g., Tris), dialyze or desalt into PBS before proceeding.

Step 3: Conjugation Reaction

-

Combine: Slowly add the Activated Hapten Mix (from Step 1) to the Protein Solution (Step 2) dropwise while gently vortexing.

-

Stoichiometry Guide:

-

For Immunogens (KLH/BSA): Aim for a 30:1 to 50:1 molar excess of Hapten to Protein.

-

For Antibodies (IgG): Aim for a 10:1 to 20:1 molar excess.

-

-

-

Incubate: React for 2 hours at Room Temperature or Overnight at 4°C. Keep protected from light if preserving fluorescence.

-

Quench (Optional): Add 1 M Hydroxylamine or 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[5] Incubate for 15 mins.

Step 4: Purification

Rationale: Removal of excess free hapten is critical for accurate quantitation and assay performance.[6]

-

Desalting: Use a pre-equilibrated Desalting Column (e.g., Zeba Spin 7K MWCO) with PBS.

-

Load: Apply the reaction mixture to the center of the resin bed.

-

Elute: Centrifuge according to manufacturer instructions. The flow-through contains the Purified Conjugate.

Workflow Diagram

Figure 2: Operational workflow for the conjugation of hydrophobic haptens to proteins.

Characterization: Calculating Degree of Labeling (DOL)

To validate the conjugation, you must determine the molar ratio of Hapten to Protein. This is done using UV-Vis spectrophotometry.[1]

Prerequisites:

-

: Molar extinction coefficient of the benzothiazole hapten (Determine experimentally; typically

-

: BSA

-

CF (Correction Factor): The absorbance of the Hapten at 280 nm relative to its max (

).

Formula:

Where:

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation upon mixing | Hapten is too hydrophobic.[1] | Increase DMSO concentration (up to 20%) or add slow dropwise with rapid stirring. |

| Low Conjugation Yield | Hydrolysis of EDC. | Use fresh EDC.[1][5][8] Ensure Activation buffer is pH 5.0 (not neutral). |

| Protein Aggregation | Over-labeling (too many hydrophobic groups). | Reduce the molar excess of hapten (e.g., from 50x to 20x). |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] (The definitive guide on EDC/NHS chemistry).

-

Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Coupling Strategies.

-

BenchChem. Protocol for EDC/NHS Coupling of Carboxylic Acids.

-

AAT Bioquest. Degree of Labeling (DOL) Calculator and Principles.

Sources

- 1. SPG302 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellmosaic.com [cellmosaic.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Degree of labeling (DOL) step by step [abberior.rocks]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

Troubleshooting & Optimization

Minimizing side reactions during the synthesis of phenoxy-acetic acid derivatives

Technical Support Center: Synthesis of Phenoxy-Acetic Acid Derivatives Ticket ID: PAA-SYNTH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Context & Scope

Subject: Minimizing side reactions in Williamson Ether Synthesis of phenoxy-acetic acid derivatives (e.g., PPAR agonists, ethacrynic acid analogs, auxins). Current Obstacles: Low yields, O/C-alkylation competition, reagent hydrolysis (glycolic acid formation), and difficult purification.

Module 1: The Core Mechanism & Selectivity (The "Why")

Technical Brief:

The synthesis of phenoxy-acetic acid derivatives relies on the nucleophilic attack of a phenoxide ion on an

-

Target Reaction (Kinetic Control): O-Alkylation (Ether formation).[1][2]

-

Parasitic Reaction (Thermodynamic/Solvent Control): C-Alkylation (Friedel-Crafts-like alkylation).[1]

Visualizing the Conflict: The following diagram illustrates the bifurcation of the reaction pathway based on solvent and cation influence.

Caption: Mechanistic bifurcation. Protic solvents shield the oxygen via Hydrogen bonding, favoring C-alkylation.[2] Aprotic solvents leave the oxygen "naked" and reactive.

Diagnostic Q&A:

Q: Why am I seeing significant C-alkylated impurities (e.g., alkyl group at the ortho position)? A: You are likely using a protic solvent (Ethanol, Water) or a cation that pairs too tightly with the oxygen.

-

The Science: In protic solvents, the solvent forms a hydrogen-bond cage around the phenoxide oxygen. This steric and electronic shielding forces the electrophile (chloroacetic acid) to attack the "softer," unshielded carbon centers of the ring [1, 2].

-

The Fix: Switch to a Polar Aprotic Solvent (Acetone, Acetonitrile, DMF). If solubility is an issue, use Phase Transfer Catalysis (PTC) in a biphasic system (Toluene/Water).[1]

Module 2: Reagent Stability (The Hydrolysis Trap)

Technical Brief: A common error is assuming chloroacetic acid is stable in hot alkaline solution.[1] It is not. The hydrolysis of chloroacetate to glycolate is a second-order reaction with an activation energy of ~103 kJ/mol [3].[3]

Impact:

-

Loss of Reagent: You must add excess alkylating agent.[1]

-

Purification Nightmare: Glycolic acid is water-soluble and difficult to separate from hydrophilic phenoxy-acid products without rigorous extraction.[1]

Data: Hydrolysis Rates vs. Temperature

| Temperature (°C) | Conversion to Glycolic Acid (15 min) | Recommendation |

| 45°C | < 10% | Safe zone for initial mixing |

| 65°C | ~ 40% | Risk zone; add reagent slowly |

| 85°C | > 80% | Critical Failure ; rapid hydrolysis |

Data extrapolated from kinetic studies [3].

Diagnostic Q&A:

Q: My starting phenol is unreacted, but the chloroacetic acid is gone. A: You hydrolyzed your reagent before it could react with the phenol.

-

The Fix: Do not mix the chloroacetic acid and strong base (NaOH) at high temperatures before adding the phenol.

-

Protocol Adjustment:

Module 3: Process Intensification (Phase Transfer Catalysis)

Technical Brief: To solve both the C-alkylation issue (need for "naked" anions) and the hydrolysis issue (need to keep reagent away from bulk water), Phase Transfer Catalysis (PTC) is the industry standard for high-value derivatives [4, 5].

The PTC Workflow:

-

Organic Phase: Contains the alkylating agent (if ester) or the phenoxide ion pair.

-

Aqueous Phase: Contains the bulk base and reservoir of reagents.[1]

-

Catalyst: A quaternary ammonium salt (e.g., TBAB) shuttles the phenoxide into the organic layer as a tight ion pair, protecting it from water and activating the oxygen.

Caption: PTC Cycle. The catalyst (Q+) extracts phenoxide into the organic phase, where it reacts rapidly due to lack of hydration shell, then returns to the aqueous phase to reload.

Recommended Protocol (Self-Validating):

-

Reagents:

-

Procedure:

-

Why this works: The reaction happens in the organic phase (or interface). Water is excluded from the active site, preventing hydrolysis. The "naked" phenoxide in toluene is highly selective for O-alkylation.

Module 4: Troubleshooting Matrix

| Symptom | Probable Root Cause | Corrective Action |

| Low Yield / Unreacted Phenol | Reagent Hydrolysis | Use PTC or anhydrous conditions (K2CO3/Acetone).[1] Do not premix haloacid and base at high temp. |

| C-Alkylated Impurity | Solvent Shielding (Protic) | Switch to Acetone, Acetonitrile, or Toluene (PTC).[1] Avoid Ethanol/Water for the reaction step. |

| Product is an Oil/Sticky | Phase Separation Issues | Acidify to pH < 2 to precipitate the free acid. If using esters, ensure complete hydrolysis after coupling.[1] |

| Emulsion during Workup | Surfactant formation | The product is amphiphilic. Wash with hot brine.[1] Use centrifugation if available.[1] |

| Dark Coloration | Oxidation of Phenol | Degas solvents with Nitrogen.[1] Add mild reducing agent (Sodium Bisulfite) during workup.[1] |

References

-

Solvent Effects in Alkylation: PharmaXChange. "Phenolates- O-alkylation and C-alkylation." (2011).[1][2] Link

-

Mechanistic Insight: Wang, S., et al. "Alkylation of phenol: a mechanistic view."[1] Journal of Molecular Catalysis A: Chemical (via NIH/PubMed).[1] (2006).[1][6][7] Link

-

Hydrolysis Kinetics: Li, W., et al. "Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions."[1][3][8] Asian Journal of Chemistry. (2014). Link

-

PTC Protocols: "Phase-Transfer Catalysis in Organic Syntheses." CRDEEP Journals. Link

-

General Synthesis: "Williamson ether synthesis." Wikipedia.[1] Link

Sources

- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. asianpubs.org [asianpubs.org]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Technical Support Center: Optimizing pH Conditions for the Stability of (4-Benzothiazol-2-yl-phenoxy)-acetic acid

An In-Depth Technical Guide

Welcome to the technical support center for (4-Benzothiazol-2-yl-phenoxy)-acetic acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for establishing pH-dependent stability profiles. We will explore the underlying principles, provide detailed experimental protocols, and offer troubleshooting advice to navigate the complexities of stability testing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the pH stability assessment of this compound.

Q1: Why is determining the pH stability of this compound a critical first step in my research?

Understanding the pH stability of any active pharmaceutical ingredient (API) is fundamental to drug development.[1] The pH of a solution can profoundly impact a drug's solubility, chemical stability, and ultimately, its bioavailability and efficacy.[2][3][4] For this compound, which contains an acidic carboxylic acid group and a benzothiazole moiety, pH is a critical parameter. Changes in pH can alter its ionization state, influencing its solubility and susceptibility to degradation reactions like hydrolysis or oxidation.[2][5] Establishing a stable pH range is essential for developing a robust formulation, defining appropriate storage conditions, and ensuring the drug product maintains its potency and safety profile throughout its shelf life.[6]

Q2: I have no prior data on this molecule. Where do I begin my stability assessment?

The logical starting point is a series of forced degradation (or stress testing) studies.[7] As mandated by the International Conference on Harmonisation (ICH) guidelines, forced degradation studies are designed to intentionally break down the molecule under conditions more severe than those it would typically encounter.[8][9] This helps to rapidly identify likely degradation products, elucidate potential degradation pathways, and, most importantly, develop a stability-indicating analytical method.[1][10]

The core of this initial assessment is a hydrolytic degradation study across a wide pH range. This involves exposing the compound to acidic, neutral, and basic conditions to determine where it is most and least stable.[11]

Q3: What are the most probable degradation pathways for this compound under pH stress?

Based on its chemical structure, we can anticipate several potential degradation pathways. The molecule has two primary points of interest for hydrolytic and oxidative degradation: the ether linkage and the benzothiazole ring.

-

Hydrolytic Degradation:

-

Acid/Base-Catalyzed Hydrolysis: The ether bond between the phenoxy group and the acetic acid moiety could be susceptible to cleavage under strong acidic or basic conditions, although ethers are generally stable. More likely, degradation will focus on the benzothiazole ring.

-

Thiazole Ring Opening: The thiazole ring, a key component of the benzothiazole structure, can be susceptible to hydrolytic cleavage, particularly under harsh acidic or basic conditions.[12] This can lead to the formation of smaller, more polar fragments.

-

-

Oxidative Degradation:

-

The sulfur atom within the benzothiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.[13] This can destabilize the ring system.

-

-

Thermal Degradation:

The diagram below illustrates these potential pathways.

Caption: Potential degradation routes for this compound.

Q4: My chromatogram shows multiple unknown peaks after acid treatment. What should I do?

This is a common issue when initial stress conditions are too harsh. The appearance of many small, unresolved peaks suggests that the parent compound has degraded extensively, and the primary degradation products may have undergone further secondary degradation.[12]

Troubleshooting Steps:

-

Reduce Stress Conditions: Start with milder conditions. For example, if you used 1 M HCl at 80°C, reduce this to 0.05 M HCl at 40°C. The goal is to achieve 5-20% degradation of the active ingredient, which is generally sufficient to identify primary degradants without overly complicating the chromatogram.[9]

-

Time-Course Analysis: Sample at multiple, shorter time points (e.g., 2, 4, 8, and 24 hours). This helps in identifying the initial degradation products before they break down further.

-

Optimize HPLC Method: Your analytical method may not be adequately resolving the parent compound from the degradation products. Re-evaluate your mobile phase composition, gradient, and column chemistry to improve separation. A stability-indicating method must be able to resolve all relevant peaks.[15]

Q5: What is a "stability-indicating method," and why is it essential?

A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, process impurities, and excipients.[15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17][18]

Its importance cannot be overstated: without a proven stability-indicating method, you cannot be certain that a decrease in the drug peak is due to degradation or if a new peak is a degradant or an artifact. It ensures that the data you collect is a true reflection of the drug's stability.[16] The development of such a method is a primary outcome of forced degradation studies.[7]

Experimental Protocols & Methodologies

This section provides detailed workflows for conducting a pH stability study.

Workflow for pH Stability Assessment

The following diagram outlines the systematic approach to determining the pH stability profile of this compound.

Caption: A systematic workflow for pH stability analysis.

Protocol 1: Forced Hydrolysis Study

This protocol provides a framework for assessing the stability of this compound across a range of pH values.

Objective: To evaluate the susceptibility of the compound to acid, base, and neutral hydrolysis.

Materials:

-

This compound

-

Methanol or Acetonitrile (HPLC grade)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water (HPLC grade)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV or PDA detector

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., methanol) to prepare a stock solution of approximately 1 mg/mL.

-

Set Up Stress Conditions:

-

Acid Hydrolysis: In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl.

-

Base Hydrolysis: In a separate flask, add the same volume of stock solution and make up the volume with 0.1 M NaOH.

-

Neutral Hydrolysis: In a third flask, add the same volume of stock solution and make up the volume with purified water.

-

Control Sample: Prepare a control by diluting the stock solution with the mobile phase to the final target concentration.

-

-

Incubation: Store the flasks at a controlled, elevated temperature (e.g., 60°C).[11] Protect from light.

-

Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Sample Preparation for Analysis:

-

Cool the aliquot to room temperature.

-

For the acid and base samples, neutralize the solution with an equimolar amount of base or acid, respectively.

-

Dilute the neutralized sample and the neutral hydrolysis sample with mobile phase to the final analytical concentration (e.g., 0.1 mg/mL).

-

-

HPLC Analysis: Analyze all samples, including the time-zero and control samples, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products. Reverse-phase HPLC (RP-HPLC) is the most common and effective choice.[16][19]

Typical Starting Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. This will help elute both polar degradants and the non-polar parent compound.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it can provide spectral data to assess peak purity.[19]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Optimization & Validation:

-

Inject the stressed samples from the forced degradation study.

-

Assess the chromatogram for resolution between the parent peak and any new peaks that appear.

-

Adjust the gradient slope, mobile phase pH, or organic solvent to improve separation.

-

The final method should demonstrate specificity, accuracy, precision, and linearity as per ICH Q2(R1) guidelines.

Data Presentation and Interpretation

Quantitative data from your stability studies should be summarized in a clear and organized manner.

Table 1: Example pH Stability Data for this compound

| Time (hours) | Condition | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 | Mass Balance (%) |

| 0 | Control | 100.0 | 0.0 | 0.0 | 100.0 |

| 24 | 0.1 M HCl, 60°C | 85.2 | 12.1 | 2.5 | 99.8 |

| 24 | Water, 60°C | 99.1 | 0.5 | 99.6 | |

| 24 | 0.1 M NaOH, 60°C | 92.7 | 6.8 | 0.4 | 99.9 |

Note: Data is hypothetical and for illustrative purposes only. LOQ = Limit of Quantitation.

Interpreting the Results:

-

% Parent Remaining: This is the primary indicator of stability. A lower percentage indicates greater degradation.

-

Degradation Products: The appearance and growth of new peaks corresponding to degradation products should be monitored.

-